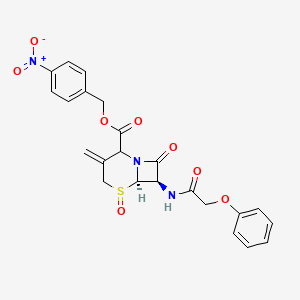
Dichlosal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlosal is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which allows it to participate in a variety of chemical reactions and exhibit specific biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Dichlosal can be synthesized through several methods, depending on the desired purity and application. One common synthetic route involves the chlorination of salicylic acid under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the process is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of salicylic acid and the chlorinating agent into the reactor, where the reaction takes place at elevated temperatures. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
Dichlosal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorinated quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction of this compound can yield chlorinated phenols, which have applications in the production of disinfectants and antiseptics.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include chlorinated quinones, chlorinated phenols, and various substituted derivatives, each with specific applications in different industries.
科学研究应用
Dichlosal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated aromatic compounds.
Biology: this compound is studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its use as an active ingredient in pharmaceuticals, particularly for its antiseptic and disinfectant properties.
Industry: this compound is used in the production of dyes, pesticides, and other industrial chemicals.
作用机制
The mechanism by which Dichlosal exerts its effects involves its interaction with specific molecular targets. In biological systems, this compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and the target organism or system.
相似化合物的比较
Dichlosal can be compared with other chlorinated aromatic compounds such as chlorophenol and chlorobenzene. While these compounds share similar chemical properties, this compound is unique in its ability to undergo a wider range of chemical reactions and its specific biological activities. The presence of multiple chlorine atoms in this compound enhances its reactivity and makes it a versatile compound in various applications.
List of Similar Compounds
- Chlorophenol
- Chlorobenzene
- Dichlorobenzene
- Trichlorophenol
This compound stands out due to its unique combination of reactivity and biological activity, making it a valuable compound in both research and industrial applications.
属性
| 8065-04-1 | |
分子式 |
C26H18Cl4N2O6 |
分子量 |
596.2 g/mol |
IUPAC 名称 |
4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol;5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Cl2N2O4.C13H10Cl2O2/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-6,18H,(H,16,19);1-4,6-7,16-17H,5H2 |
InChI 键 |
QDYDKRMVLIXFMQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)


![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)

